2-Vinyl-5-methylfuran
Overview
Description
2-Vinyl-5-methylfuran is a compound that can be synthesized from 2-methylfuran through different chemical pathways. It is relevant in various chemical reactions and has been studied for its properties and potential applications in polymer and materials science.
Synthesis Analysis
2-Vinyl-5-methylfuran can be synthesized from 2-methylfuran. The synthesis approaches include the Vilsmeier-Haack and Wittig reactions, leading to derivatives like 5-acetoxymethyl- and 5-hydroxymethyl-2-vinylfuran with significant yields (Mehner et al., 2007).
Molecular Structure Analysis
The molecular structure of 2-vinyl-5-methylfuran is characterized by its vinyl and methyl groups attached to the furan ring. This structure is significant for its chemical behavior and interactions in various reactions.
Chemical Reactions and Properties
2-Vinyl-5-methylfuran participates in diverse chemical reactions, including diene condensation and substitutive addition, leading to products like 2,2′-ethylidenebis(5-methylfuran) under specific conditions (Shostakovskii et al., 1962). It also undergoes Prins-type cyclization to form trisubstituted tetrahydrofurans (Chavre et al., 2006).
Physical Properties Analysis
The physical properties of 2-vinyl-5-methylfuran, such as melting point, boiling point, and solubility, are essential for understanding its behavior in different environments and for its application in material science.
Chemical Properties Analysis
2-Vinyl-5-methylfuran exhibits unique chemical properties due to its structure, such as reactivity with different chemical agents and participation in polymerization reactions to form novel materials (Yoshida et al., 2008). Its vinyl group makes it a versatile monomer for copolymerization processes, leading to materials with specific characteristics.
Scientific research applications
Reaction with Vinyl Ethers: Vinyl ethers do not react with 2-methylfuran under diene-synthesis conditions, but in the presence of acid catalysts, substitutive addition occurs. This leads to the formation of 2,2′-ethylidenebis(5-methylfuran) and 2,2′-ethylidenedifuran (Shostakovskii, Bogdanova, & Volkov, 1962).
Catalytic Transfer Hydrogenation: In biomass valorisation for sustainable production of bio-fuel additives and chemicals, 2-methylfuran is produced from furfural using methanol as the H-transfer agent and FeVO4 catalyst. This process also produces small amounts of 2,5-dimethylfuran and 2-vinylfuran as by-products (Grazia et al., 2017).
Synthesis of Derivatives: 5-Acetoxymethyl- and 5-hydroxymethyl-2-vinylfuran have been synthesized from 2-methylfuran and furfuryl acetate through Vilsmeier-Haack and Wittig reactions. This method is suitable for producing these derivatives in significant yields (Mehner et al., 2007).
Cationic Polymerization: Studies on the cationic polymerization of 2-vinylfuran have shown the existence of an alkylation reaction at C5, which competes with normal propagation. This alkylation and its regiospecificity at C5 have implications for the synthesis and properties of the resulting polymers (Gandini & Martínez, 1983).
Enantioselective Resolution: The enantioselective resolution of S-2-(1-hydroxy-3-butenyl)-5-methylfuran has been achieved using lipase-mediated asymmetric acylation. This process demonstrated high enantioselectivity and operational stability, which is significant for producing enantiomerically pure compounds (Yang, Wu, Xu, & Yang, 2009).
Low-Temperature Oxidation: Studies on the low-temperature oxidation of 2-methylfuran, a biofuel, have identified important consumption pathways, including hydroxyl radical/hydrogen atom-addition reactions on the ring. This research contributes to understanding the ignition process in engines using biofuels (Wang et al., 2021).
Biomass-Based Vinyl Polymers: Novel biomass-based vinyl polymers have been synthesized from derivatives of 2-vinylfuran. These polymers exhibit better heat resistance and are confirmed by various spectroscopic analyses (Yoshida, Kasuya, Haga, & Fukuda, 2008).
Fluorescent Probe Development: A fluorescent H2S turn-on probe based on 2-vinylfuran has been developed. This probe demonstrates remarkable performance with a significant increase in fluorescence intensity, low detection limit, and high selectivity to H2S (Qian et al., 2019).
properties
IUPAC Name |
2-ethenyl-5-methylfuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-3-7-5-4-6(2)8-7/h3-5H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQOQNQWJBSGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146924 | |
Record name | Furan, 2-methyl-5-vinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethenyl-5-methylfuran | |
CAS RN |
10504-13-9 | |
Record name | Furan, 2-methyl-5-vinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2-methyl-5-vinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethenyl-5-methylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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